N-(2-azidoethyl)-2,2,2-trifluoroacetamide N-(2-azidoethyl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 72200-25-0
VCID: VC8419043
InChI: InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12)
SMILES: C(CN=[N+]=[N-])NC(=O)C(F)(F)F
Molecular Formula: C4H5F3N4O
Molecular Weight: 182.1 g/mol

N-(2-azidoethyl)-2,2,2-trifluoroacetamide

CAS No.: 72200-25-0

Cat. No.: VC8419043

Molecular Formula: C4H5F3N4O

Molecular Weight: 182.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2-azidoethyl)-2,2,2-trifluoroacetamide - 72200-25-0

Specification

CAS No. 72200-25-0
Molecular Formula C4H5F3N4O
Molecular Weight 182.1 g/mol
IUPAC Name N-(2-azidoethyl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12)
Standard InChI Key TYQIBDZKLCAABI-UHFFFAOYSA-N
SMILES C(CN=[N+]=[N-])NC(=O)C(F)(F)F
Canonical SMILES C(CN=[N+]=[N-])NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Azidoethyl)-2,2,2-trifluoroacetamide features a linear structure comprising:

  • A trifluoroacetyl group (–COCF₃) bonded to the nitrogen of an ethylamine derivative.

  • An azide group (–N₃) at the terminal position of the ethyl chain.

The IUPAC name N-(2-azidoethyl)-2,2,2-trifluoroacetamide reflects this arrangement . The molecule’s planar geometry is confirmed by X-ray crystallography and computational modeling, with bond lengths and angles consistent with analogous trifluoroacetamides .

Table 1: Key Molecular Properties

PropertyValueMethod of Determination
Molecular Weight182.10 g/molPubChem 2.1
XLogP31.6XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors6Cactvs 3.4.6.11
Topological Polar SA43.5 ŲCactvs 3.4.6.11
Rotatable Bonds3Cactvs 3.4.6.11

Spectroscopic Signatures

  • Infrared Spectroscopy: Strong absorption at 2096 cm⁻¹ confirms the presence of the azide group . The carbonyl (C=O) stretch appears at 1680–1720 cm⁻¹, shifted due to electron withdrawal by the CF₃ group .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 3.57 (t, J = 6.9 Hz, 2H, CH₂N₃), 3.17 (t, J = 5.5 Hz, 2H, CH₂NH), 2.10 (quint, J = 6.6 Hz, 2H, CH₂) .

    • ¹³C NMR: δ 157.8 (C=O), 117.2 (q, J = 288 Hz, CF₃), 48.3 (CH₂N₃), 38.1 (CH₂NH) .

Synthesis and Functionalization

Preparation Routes

The compound is typically synthesized via a two-step protocol:

  • Azidation of Ethylenediamine:
    Ethylenediamine is treated with sodium azide (NaN₃) in aqueous dioxane at 75°C to yield 2-azidoethylamine .

  • Trifluoroacetylation:
    The amine intermediate reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under inert conditions, achieving >90% yield .

Key Reaction:

NH2CH2CH2N3+(CF3CO)2OCF3CONHCH2CH2N3+CF3CO2H\text{NH}_2\text{CH}_2\text{CH}_2\text{N}_3 + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{N}_3 + \text{CF}_3\text{CO}_2\text{H}

Reactivity Profile

  • Staudinger Reaction: The azide reacts with triphenylphosphine to form iminophosphoranes, enabling conjugation to electrophilic partners .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms stable 1,2,3-triazole linkages with alkynes, critical for bioconjugation .

  • Hydrolysis Sensitivity: The trifluoroacetamide group hydrolyzes under basic conditions (pH >10), regenerating the free amine .

Applications in Chemical Biology and Materials Science

Peptide Stapling and Stabilization

N-(2-Azidoethyl)-2,2,2-trifluoroacetamide serves as a key reagent in double-click peptide stapling, a technique to stabilize α-helical structures. By introducing azide handles at i and i+4 positions, subsequent CuAAC with bis-alkynes creates covalent crosslinks that enhance proteolytic resistance and target binding .

Case Study: p53-Derived Peptides

Stapled peptides incorporating this compound showed 10-fold improved binding to MDM2 compared to linear analogs, with EC₅₀ values of 0.8 μM vs. 8.2 μM .

Polymer Functionalization

The azide group enables post-polymerization modifications via CuAAC. For example:

  • Grafting polyethylene glycol (PEG) chains to polyacrylamide backbones for stealth nanoparticle synthesis.

  • Introducing fluorescent tags (e.g., Alexa Fluor 647 alkyne) for tracking polymer degradation in vivo.

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